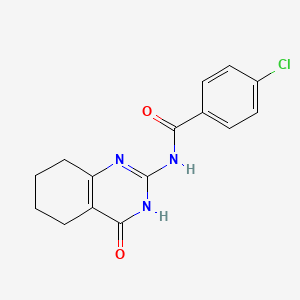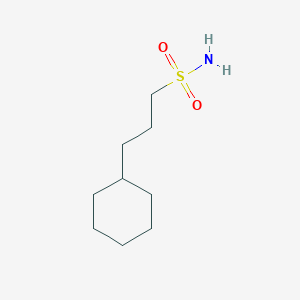
3-Cyclohexylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C9H19NO2S. It is characterized by a cyclohexyl group attached to a propane chain, which is further connected to a sulfonamide group.
Mechanism of Action
Target of Action
The primary target of 3-Cyclohexylpropane-1-sulfonamide, a sulfonamide derivative, is the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folate, a vital component for bacterial cell growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, preventing PABA from binding . This inhibits the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .
Biochemical Pathways
The inhibition of DHPS disrupts the folate synthesis pathway in bacteria . This leads to a deficiency of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA . As a result, bacterial DNA replication and cell division are hindered, leading to the bacteriostatic effect of sulfonamides .
Pharmacokinetics
Sulfonamides, in general, are known for their good absorption from the gastrointestinal tract, wide distribution in body tissues, metabolism in the liver, and excretion through the kidneys .
Result of Action
The ultimate result of the action of this compound is the inhibition of bacterial growth and replication . By blocking the synthesis of nucleic acids, the compound prevents the bacteria from replicating, thereby controlling the spread of the bacterial infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
Sulfonamides, including 3-Cyclohexylpropane-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to interact with various enzymes, proteins, and other biomolecules, playing a role in treating a diverse range of disease states .
Molecular Mechanism
Sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is crucial for the growth and multiplication of bacteria .
Metabolic Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, a crucial component in the metabolism of bacteria .
Transport and Distribution
The transport and distribution of a compound can be influenced by factors such as its chemical properties, binding proteins, and the presence of transporters .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpropane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction conditions often include the use of oxidizing agents and catalysts to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
3-Cyclohexylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Sulfamethazine: Used in veterinary medicine for treating bacterial infections.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: One of the earliest sulfonamide drugs used for bacterial infections.
Uniqueness: 3-Cyclohexylpropane-1-sulfonamide is unique due to its specific structural features, which include a cyclohexyl group and a propane chain.
Properties
IUPAC Name |
3-cyclohexylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRBYKUATGPQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
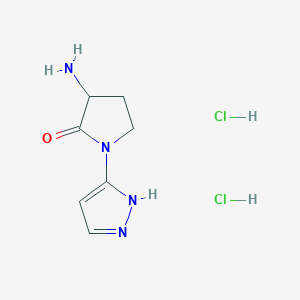
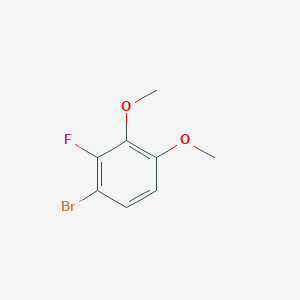
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2984362.png)
![6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2984363.png)
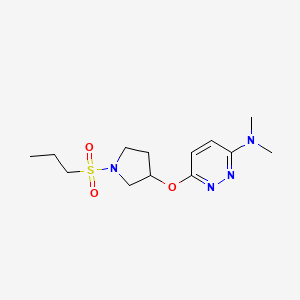
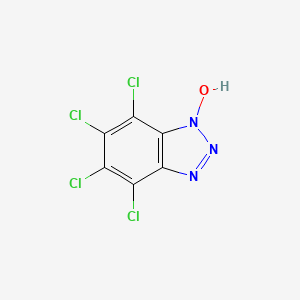

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2984368.png)
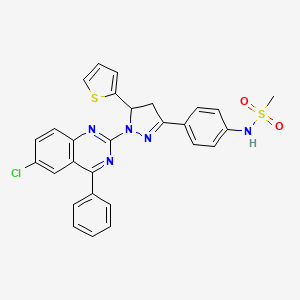
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2984373.png)
![N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2984374.png)
![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)

